

Application Notes and Protocols for the Solid-State Characterization of Trelagliptin Succinate

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Compound of Interest

Compound Name: Trelagliptin Succinate

Cat. No.: B560024

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the solid-state characterization of **trelagliptin succinate**, a dipeptidyl peptidase-4 (DPP-4) inhibitor used in the treatment of type 2 diabetes. The solid-state properties of an active pharmaceutical ingredient (API) are critical as they can influence its stability, solubility, bioavailability, and manufacturability. Therefore, a thorough characterization of the solid form of **trelagliptin succinate** is essential during drug development and for quality control.

Introduction to Solid-State Properties

The arrangement of molecules in a solid material can exist in different forms, a phenomenon known as polymorphism. These different solid forms, or polymorphs, can exhibit distinct physicochemical properties. Additionally, the solid form may exist as a solvate or hydrate. The techniques outlined below are fundamental for identifying and characterizing the solid-state properties of **trelagliptin succinate**.

Key Solid-State Characterization Techniques

A multi-technique approach is crucial for a comprehensive understanding of the solid-state properties of **trelagliptin succinate**. The primary techniques employed are:

- X-Ray Powder Diffraction (XRPD): To analyze the crystalline structure and identify different polymorphs.

- Thermal Analysis (DSC & TGA): To determine melting point, thermal stability, and solvent/water content.
- Vibrational Spectroscopy (FTIR & Raman): To obtain a chemical fingerprint and identify functional groups.
- Dynamic Vapor Sorption (DVS): To assess the hygroscopicity and stability under varying humidity conditions.

The following sections provide detailed protocols for each of these techniques as applied to **trelagliptin succinate**.

X-Ray Powder Diffraction (XRPD)

Application: XRPD is a primary technique for the identification and characterization of crystalline materials. It provides a unique diffraction pattern for each crystalline form, acting as a fingerprint for that specific polymorph.

Experimental Protocol:

- Sample Preparation:
 - Gently grind a small amount (approximately 10-20 mg) of the **trelagliptin succinate** sample using an agate mortar and pestle to ensure a fine, homogeneous powder.
 - Carefully pack the powdered sample into a sample holder, ensuring a flat and even surface.
- Instrument Parameters (Representative):
 - Instrument: PANalytical X'Pert PRO or equivalent.
 - Radiation: $\text{CuK}\alpha$ ($\lambda = 1.54056 \text{ \AA}$).
 - Voltage and Current: 40 kV and 40 mA.
 - Scan Range (2θ): 4° to 50° .

- Step Size: 0.013° 2θ.
- Scan Speed: 30 ms/step .
- Data Analysis:
 - Process the raw data to identify the peak positions (in °2θ) and their relative intensities.
 - Compare the obtained diffractogram with known patterns of **trelagliptin succinate** polymorphs or reference standards.
 - The unit-cell parameters for one reported crystalline form of **trelagliptin succinate** are triclinic with space group P1.[1]

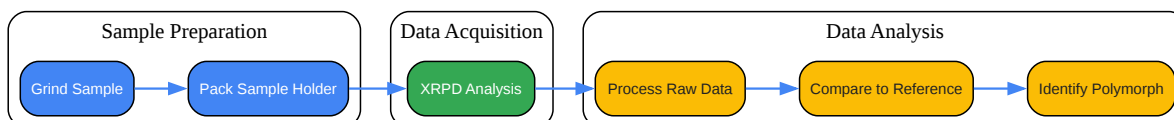
Data Presentation:

Table 1: Representative XRPD Peak Data for **Trelagliptin Succinate**[1]

2θ (°)	d-spacing (Å)	Relative Intensity (%)
4.79	18.48	100
9.58	9.22	25
11.23	7.87	30
14.40	6.15	40
18.20	4.87	55
21.30	4.17	60
22.50	3.95	70
24.10	3.69	45
25.80	3.45	50
28.50	3.13	35

Note: This is representative data; actual peak positions and intensities may vary slightly depending on the specific crystalline form and experimental conditions.

Workflow Diagram:



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Caption: Workflow for XRPD analysis of **trelagliptin succinate**.

Thermal Analysis: DSC and TGA

Application: Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as a function of temperature, providing information on melting, crystallization, and other thermal events. Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature, indicating thermal stability and the presence of volatiles like water or solvents.

Experimental Protocols:

Differential Scanning Calorimetry (DSC):

- Sample Preparation:
 - Accurately weigh 2-5 mg of **trelagliptin succinate** into an aluminum DSC pan.
 - Crimp the pan with a lid. An open pan or a pinhole lid may be used if the release of volatiles is expected.
- Instrument Parameters (Representative):
 - Instrument: Mettler Toledo DSC 3+ or equivalent.
 - Temperature Range: 25 °C to 250 °C.

- Heating Rate: 10 °C/min.
- Purge Gas: Nitrogen at a flow rate of 50 mL/min.
- Data Analysis:
 - Analyze the thermogram to identify endothermic (melting) and exothermic (crystallization) events.
 - Determine the onset temperature and peak maximum of any thermal events. The melting range for **trelagliptin succinate** has been reported to be 184–185 °C.[\[1\]](#)

Thermogravimetric Analysis (TGA):

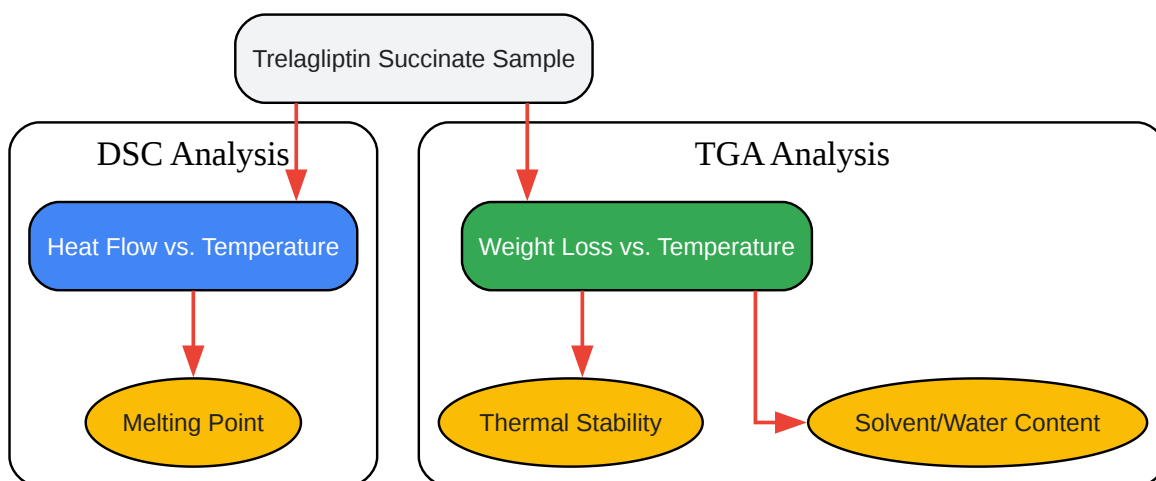
- Sample Preparation:
 - Accurately weigh 5-10 mg of **trelagliptin succinate** into a ceramic or aluminum TGA pan.
- Instrument Parameters (Representative):
 - Instrument: Mettler Toledo TGA/DSC 3+ or equivalent.
 - Temperature Range: 25 °C to 300 °C.
 - Heating Rate: 10 °C/min.
 - Purge Gas: Nitrogen at a flow rate of 50 mL/min.
- Data Analysis:
 - Analyze the TGA curve (weight % vs. temperature) to identify any weight loss steps.
 - Determine the temperature range and percentage of weight loss for each step. This can indicate the presence and amount of water or residual solvents.

Data Presentation:

Table 2: Representative Thermal Analysis Data for **Trelagliptin Succinate**

Technique	Parameter	Observed Value	Interpretation
DSC	Melting Onset	~183 °C	Onset of melting
DSC	Melting Peak	~185 °C	Peak melting temperature[1]
TGA	Weight Loss (up to 150 °C)	< 0.5%	Indicates an anhydrous and non-solvated form

Logical Relationship Diagram:



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Caption: Relationship between thermal analysis techniques and properties measured.

Vibrational Spectroscopy: FTIR and Raman

Application: Fourier-Transform Infrared (FTIR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of molecules.[2] They offer a molecular fingerprint that can be used for identification, conformity testing, and detecting polymorphic changes.

Experimental Protocols:

Fourier-Transform Infrared (FTIR) Spectroscopy:

- Sample Preparation (ATR):
 - Place a small amount of the **trelagliptin succinate** powder directly onto the Attenuated Total Reflectance (ATR) crystal.
 - Apply consistent pressure using the anvil to ensure good contact between the sample and the crystal.
- Instrument Parameters (Representative):
 - Instrument: Thermo Scientific Nicolet iS5 or equivalent with an ATR accessory.
 - Spectral Range: 4000 - 400 cm^{-1} .
 - Resolution: 4 cm^{-1} .
 - Number of Scans: 32.
- Data Analysis:
 - Identify the characteristic absorption bands corresponding to specific functional groups in the **trelagliptin succinate** molecule.
 - Compare the spectrum with a reference standard to confirm identity.

Raman Spectroscopy:

- Sample Preparation:
 - Place a small amount of the **trelagliptin succinate** powder in a glass vial or on a microscope slide.
- Instrument Parameters (Representative):
 - Instrument: Thermo Scientific DXR3 Raman Microscope or equivalent.
 - Laser Excitation: 780 nm.

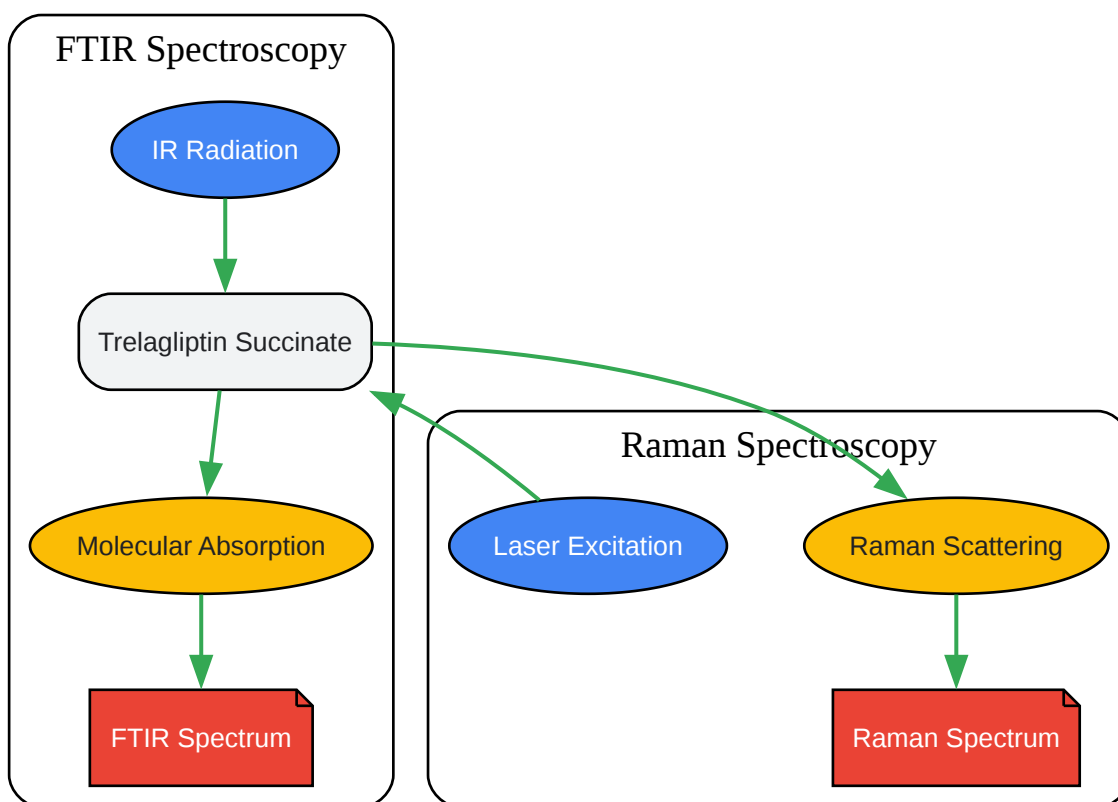
- Laser Power: 10 mW.
- Spectral Range: 3500 - 200 cm^{-1} .
- Exposure Time: 2 seconds.
- Number of Exposures: 16.
- Data Analysis:
 - Identify the characteristic Raman scattering peaks.
 - Raman spectroscopy is particularly useful for analyzing samples in aqueous solutions or through transparent packaging.

Data Presentation:

Table 3: Key Vibrational Bands for **Trelagliptin Succinate** (Representative)

Technique	Wavenumber (cm^{-1})	Assignment (Tentative)
FTIR	~3400	N-H stretching (amine)
FTIR	~2230	C≡N stretching (nitrile)
FTIR	~1700	C=O stretching (succinate carboxyl)
FTIR	~1650	C=O stretching (pyrimidinone)
Raman	~2230	C≡N stretching (nitrile)
Raman	~1600	Aromatic C=C stretching

Signaling Pathway Diagram (Logical Flow):



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Caption: Interaction of light with the sample in FTIR and Raman spectroscopy.

Dynamic Vapor Sorption (DVS)

Application: DVS is a gravimetric technique that measures the change in mass of a sample as it is exposed to a controlled, varying relative humidity (RH) at a constant temperature.[3] This is crucial for assessing the hygroscopicity of **trelagliptin succinate**, which can impact its stability, flowability, and formulation performance.[4]

Experimental Protocol:

- Sample Preparation:
 - Place approximately 10-20 mg of **trelagliptin succinate** in a DVS sample pan.
 - Pre-dry the sample in the DVS instrument at 0% RH and 25 °C until a stable weight is achieved to establish a dry baseline.

- Instrument Parameters (Representative):
 - Instrument: Surface Measurement Systems DVS Adventure or equivalent.
 - Temperature: 25 °C.
 - RH Program:
 - Stepwise increase from 0% to 90% RH in 10% increments.
 - Stepwise decrease from 90% to 0% RH in 10% increments.
 - Equilibrium Criterion (dm/dt): 0.002% weight change per minute.
- Data Analysis:
 - Plot the change in mass (%) against the target RH to generate a sorption-desorption isotherm.
 - Analyze the shape of the isotherm to understand the mechanism of water uptake.
 - The total mass change at the highest RH indicates the degree of hygroscopicity.
 - Hysteresis (difference between sorption and desorption curves) can suggest physical changes in the sample.

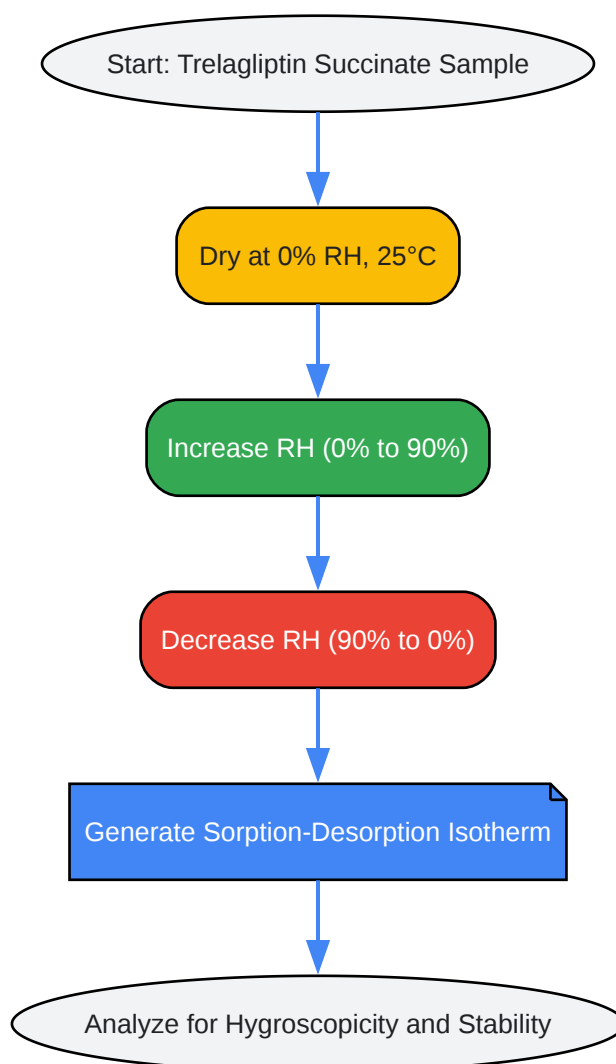
Data Presentation:

Table 4: Representative DVS Data for **Trelagliptin Succinate**

Relative Humidity (%)	Water Uptake (Sorption, %)	Water Loss (Desorption, %)
10	0.1	0.1
20	0.2	0.2
30	0.3	0.3
40	0.4	0.4
50	0.5	0.5
60	0.7	0.7
70	1.0	1.0
80	1.5	1.5
90	2.5	2.5

Note: This is hypothetical data for a slightly hygroscopic material. The actual values for **treлагіptin succinate** should be determined experimentally.

Experimental Workflow Diagram:



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Caption: Step-by-step workflow for a DVS experiment.

Summary and Conclusion

The solid-state characterization of **trelagliptin succinate** is a critical activity in pharmaceutical development. The combination of XRPD, thermal analysis, vibrational spectroscopy, and DVS provides a comprehensive understanding of the material's properties. The protocols and data presented in these application notes serve as a guide for researchers and scientists to ensure the consistent quality and performance of **trelagliptin succinate**. It is important to note that studies have shown **trelagliptin succinate** can convert to trelagliptin hemi-succinate in the presence of polar solvents, highlighting the importance of monitoring solid-state form throughout the drug product lifecycle.[5][6]

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